molecular formula C19H16ClFN2O2 B2449998 3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide CAS No. 2034306-58-4

3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide

Cat. No. B2449998
CAS RN: 2034306-58-4
M. Wt: 358.8
InChI Key: OEONRIHQOPQUFS-UHFFFAOYSA-N
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Description

3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide, also known as CFMP, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide exerts its inhibitory effects on HDACs and PDEs by binding to their active sites and preventing the enzymes from catalyzing their substrates. This leads to alterations in gene expression and cellular signaling pathways, which can have downstream effects on cellular processes such as differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects:
3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide has been shown to have a wide range of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of inflammation and oxidative stress in neurodegenerative disorders, and the enhancement of memory and learning in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide has several advantages for use in lab experiments, including its high potency and specificity for HDACs and PDEs, its ability to cross the blood-brain barrier, and its low toxicity. However, the compound also has several limitations, including its limited solubility in aqueous solutions, its potential for off-target effects, and the lack of long-term safety data.

Future Directions

There are several potential future directions for research on 3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide, including the development of more potent and selective analogs, the investigation of its effects on other enzymes and cellular pathways, and the exploration of its potential therapeutic applications in various diseases. Additionally, more research is needed to fully understand the safety and toxicity profile of 3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide, particularly with regards to long-term use.

Synthesis Methods

3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method for 3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide has been extensively studied, and researchers have developed several different approaches to produce the compound. One of the most common methods involves the reaction of 4-chloro-3-fluoroaniline with 2-furancarboxaldehyde, followed by the reaction of the resulting product with 3-(chloromethyl)pyridine.

Scientific Research Applications

3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide has been studied for its potential applications in scientific research, particularly in the field of drug discovery. The compound has been shown to have potent inhibitory effects on several enzymes, including histone deacetylases (HDACs) and phosphodiesterases (PDEs). These enzymes play key roles in regulating gene expression and cellular signaling pathways, and their dysregulation has been implicated in several diseases, including cancer and neurodegenerative disorders.

properties

IUPAC Name

3-(4-chloro-3-fluorophenyl)-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O2/c20-15-6-3-13(10-16(15)21)5-8-19(24)23-12-14-4-7-17(22-11-14)18-2-1-9-25-18/h1-4,6-7,9-11H,5,8,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEONRIHQOPQUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=C(C=C2)CNC(=O)CCC3=CC(=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chloro-3-fluorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide

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